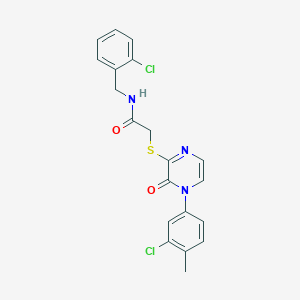

![molecular formula C13H15BrN2O3S B2662611 Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide CAS No. 1353498-38-0](/img/structure/B2662611.png)

Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

A significant body of research has focused on the synthesis of new compounds from ethyl [4-(alkylthio)phenoxy]acetates, leading to the development of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles. These compounds have been evaluated for their anti-inflammatory activity and tested in vitro for antibacterial and antifungal screenings against various pathogenic strains and fungi. The synthesis process involves multi-step reaction sequences, and the structures of these compounds are established based on elemental analysis, IR, H, C NMR, and mass spectral data (Karabasanagouda et al., 2008).

Antioxidant Phenolic Compounds

Research has also been conducted on isolating antioxidant phenolic compounds from natural sources, such as walnut kernels. These studies aim to identify compounds with significant DPPH scavenging activities, which could have implications for food science and nutritional applications. The ethyl acetate fraction from such sources is subjected to purification to isolate phenolic compounds with antioxidant activities (Zijia Zhang et al., 2009).

Antimicrobial and Antifungal Activities

Another area of interest is the development of thiazoles and their fused derivatives, showcasing antimicrobial activities. These compounds are synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one and various reagents, leading to a range of derivatives tested against bacterial and fungal isolates. This research is crucial for the discovery of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Glucosidase Inhibition Studies

The synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines has been explored for their potential α-glucosidase and β-glucosidase inhibition activities. This research is particularly relevant in the context of diabetes management, as these compounds have shown promising results in enzyme inhibition assays. Molecular docking studies further provide insights into the bonding modes of these compounds with the enzyme’s active sites (Ayesha Babar et al., 2017).

Crystal Structure Analysis

The crystal structure of related compounds, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, has been determined using X-ray methods. This research contributes to a deeper understanding of the molecular configuration and potential interactions of these compounds, which is essential for their application in drug design and materials science (P. DyaveGowda et al., 2002).

Propriétés

IUPAC Name |

ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.BrH/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10;/h3-6,8H,2,7H2,1H3,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZSINMUTOEXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2662537.png)

![1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2662539.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)